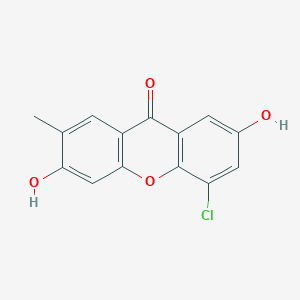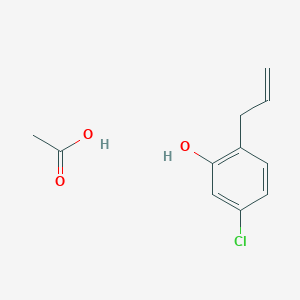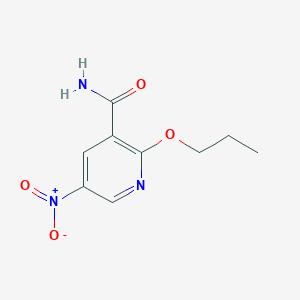
5-Nitro-2-propoxypyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-propoxypyridine-3-carboxamide: is a chemical compound that belongs to the class of nitro-substituted pyridines It is characterized by the presence of a nitro group (-NO2) at the 5-position, a propoxy group (-OCH2CH2CH3) at the 2-position, and a carboxamide group (-CONH2) at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-propoxypyridine-3-carboxamide typically involves the nitration of 2-propoxypyridine followed by the introduction of the carboxamide group. One common method includes the following steps:
Nitration: 2-Propoxypyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amidation: The resulting 5-nitro-2-propoxypyridine is then reacted with ammonia or an amine to form the carboxamide group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the nitration and amidation reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2-propoxypyridine-3-carboxamide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to convert the nitro group to an amino group.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nitrating Agents: Concentrated nitric acid, sulfuric acid.
Amidation Reagents: Ammonia, primary or secondary amines.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group results in the formation of 5-amino-2-propoxypyridine-3-carboxamide.
Substituted Derivatives: Nucleophilic substitution reactions can yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitro-2-propoxypyridine-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitro-substituted pyridines on biological systems. It may serve as a model compound for investigating the biological activity of related molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-propoxypyridine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The carboxamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
5-Nitro-2-methoxypyridine-3-carboxamide: Similar structure with a methoxy group instead of a propoxy group.
5-Nitro-2-ethoxypyridine-3-carboxamide: Similar structure with an ethoxy group instead of a propoxy group.
5-Nitro-2-butoxypyridine-3-carboxamide: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness: 5-Nitro-2-propoxypyridine-3-carboxamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and structure of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
60524-18-7 |
|---|---|
Molekularformel |
C9H11N3O4 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
5-nitro-2-propoxypyridine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O4/c1-2-3-16-9-7(8(10)13)4-6(5-11-9)12(14)15/h4-5H,2-3H2,1H3,(H2,10,13) |
InChI-Schlüssel |
ZYBUAFVGOLHVFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


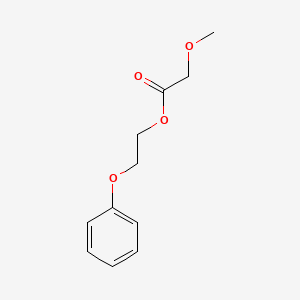
![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)


![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
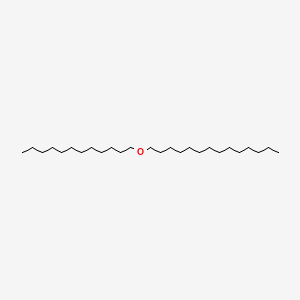
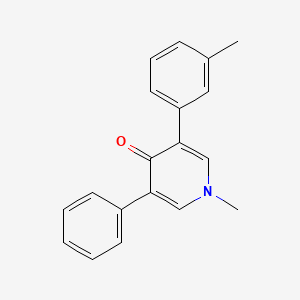

![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
